molecular formula C11H7BrF3N3 B8169362 3-Bromo-5-(2-(trifluoromethyl)phenyl)pyrazin-2-amine

3-Bromo-5-(2-(trifluoromethyl)phenyl)pyrazin-2-amine

Cat. No.: B8169362
M. Wt: 318.09 g/mol
InChI Key: JDLSBHLSDIMQSW-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-(trifluoromethyl)phenyl)pyrazin-2-amine is an organic compound that features a bromine atom, a trifluoromethyl group, and a pyrazin-2-amine moiety

Properties

IUPAC Name

3-bromo-5-[2-(trifluoromethyl)phenyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3N3/c12-9-10(16)17-5-8(18-9)6-3-1-2-4-7(6)11(13,14)15/h1-5H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLSBHLSDIMQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C(=N2)Br)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-(trifluoromethyl)phenyl)pyrazin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2-(trifluoromethyl)phenyl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce complex biaryl or heteroaryl compounds.

Scientific Research Applications

3-Bromo-5-(2-(trifluoromethyl)phenyl)pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-(trifluoromethyl)phenyl)pyrazin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can facilitate further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(2-(trifluoromethyl)phenyl)pyrazin-2-amine is unique due to the combination of its bromine atom, trifluoromethyl group, and pyrazin-2-amine moiety. This unique structure imparts specific chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research applications .

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